molecular formula C20H14ClN3O3S B14967604 (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B14967604
M. Wt: 411.9 g/mol
InChI Key: XMFABYHGHOJMKN-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromene core, which is known for its diverse biological activities, and is substituted with a 4-chlorophenyl group, a methoxy group, and a thiazolyl group.

Preparation Methods

The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the chromene core, followed by the introduction of the 4-chlorophenyl group, the methoxy group, and the thiazolyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide include other chromene derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

2-(4-chlorophenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C20H14ClN3O3S/c1-26-16-4-2-3-12-11-15(18(25)24-20-22-9-10-28-20)19(27-17(12)16)23-14-7-5-13(21)6-8-14/h2-11H,1H3,(H,22,24,25)

InChI Key

XMFABYHGHOJMKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)C(=O)NC4=NC=CS4

Origin of Product

United States

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